Cas no 61343-47-3 (1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide)

1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide structure
61343-47-3 structure
Product Name:1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide
CAS No:61343-47-3
MF:C10H6F6N2O2S2
MW:364.287260532379
CID:483166
PubChem ID:71396753
Update Time:2025-04-19

1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 1,4,2-Dithiazol-3-amine, N-[3,5-bis(trifluoromethyl)phenyl]-, 1,1-dioxide
    • N-[3,5-bis(trifluoromethyl)phenyl]-1,1-dioxo-1,4,2-dithiazol-3-amine
    • 3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
    • DTXSID90818292
    • 61343-47-3
    • Inchi: 1S/C10H6F6N2O2S2/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)17-8-18-22(19,20)4-21-8/h1-3H,4H2,(H,17,18)
    • InChI Key: ZSUPXVPCTJBIEH-UHFFFAOYSA-N
    • SMILES: S1(CSC(=N1)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(=O)=O

Computed Properties

  • Exact Mass: 363.97758
  • Monoisotopic Mass: 363.97748876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 92.2Ų

Experimental Properties

  • PSA: 58.53
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